2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with three aryl substituents: 4-chlorophenyl, 4-(dimethylamino)phenyl, and 4-methoxyphenyl.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-28(2)18-8-4-16(5-9-18)23-22-24(34-30(23)20-10-6-17(27)7-11-20)26(32)29(25(22)31)19-12-14-21(33-3)15-13-19/h4-15,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDDPAXVSIKVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)ON2C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[3,4-d]isoxazole framework. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects.
Key Findings:
- IC50 Values: The compound exhibited an IC50 value of approximately 9 μM against A549 cells, indicating potent inhibitory effects on cell proliferation .
- Mechanism of Action: The inhibition of cell growth is associated with the induction of apoptosis and cell cycle arrest in the G0/G1 phase. This was evidenced by flow cytometry analysis showing increased populations of cells in the G0/G1 phase post-treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its aromatic rings. Studies suggest that:
- Chloro Substituent: The presence of a chlorine atom enhances its anticancer activity compared to other halogens .
- Dimethylamino Group: This group is crucial for improving solubility and bioavailability, contributing to the compound's overall efficacy .
Data Tables
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 9 | Apoptosis induction |
| HepG2 | 11.7 | Cell cycle arrest (G0/G1 phase) |
Case Studies
-
Study on A549 Cells:
In a controlled study, treatment with the compound resulted in a significant reduction in cell viability. The morphological changes observed under microscopy indicated apoptosis, corroborated by annexin V staining assays . -
HepG2 Cell Line Investigation:
The compound was tested against HepG2 cells, showing an IC50 value of 11.7 μM. Flow cytometry results indicated that treated cells had an increased percentage in the G0/G1 phase, suggesting effective cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Halogen Influence: Chlorine substituents (as in the target and ) may improve thermal stability and crystallinity, as seen in isostructural compounds where Cl vs. F substitutions minimally alter conformation but adjust packing .
Synthetic Pathways :
- Multi-component reactions (e.g., one-pot syntheses) are common for such heterocycles, as seen in . The target compound’s synthesis likely follows similar strategies, given the structural complexity.
Crystallographic Behavior :
- Analogous compounds (e.g., ) crystallize in triclinic systems (P 1̄) with two independent molecules per asymmetric unit. Para-substituted aryl groups (as in the target) promote planarity, whereas ortho-substituents (e.g., ) may induce steric hindrance, reducing symmetry .
Divergence in Halogen Effects: While demonstrate isostructurality despite Cl/F substitutions, other studies note that halogen position (e.g., 3-Cl vs. 3-Br in cinnamic acids) can drastically alter crystal packing . This underscores the unpredictability of substituent effects in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
